molecular formula C9H16O4 B13008535 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid

4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B13008535
M. Wt: 188.22 g/mol
InChI Key: DBWXQYPCESGLQC-UHFFFAOYSA-N
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Description

4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is a chiral tetrahydropyran derivative serving as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. The tetrahydropyran scaffold is a privileged structure in drug design due to its favorable physicochemical properties and presence in bioactive molecules . This compound is particularly valued for its potential use in constructing more complex molecular architectures. The carboxylic acid functional group allows for further derivatization into amides, esters, and other derivatives, while the ether side chain can influence the molecule's lipophilicity and metabolic stability. Researchers utilize such scaffolds in the synthesis of compounds for screening against various biological targets. As a tetrahydropyran derivative, it is of significant interest in the development of potential CDK2 inhibitors, which are a target in oncology research, such as for colorectal cancer . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Refer to the Safety Data Sheet (SDS) before use. [Include specific handling instructions, hazard statements, and precautionary measures based on the final compound's properties]. References: [1] Synthesis and Evaluation of Some New 4H-Pyran... PMC PubMed Central [2] Tetrahydropyran-4-carboxylic acid, 98%. Thermo Scientific Chemicals

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

4-(ethoxymethyl)oxane-4-carboxylic acid

InChI

InChI=1S/C9H16O4/c1-2-12-7-9(8(10)11)3-5-13-6-4-9/h2-7H2,1H3,(H,10,11)

InChI Key

DBWXQYPCESGLQC-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCOCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethyl chloroformate and a base such as triethylamine to introduce the ethoxymethyl group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Properties

The synthesis of 4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with ethoxymethylating agents. Common methods include the use of ethyl chloroformate and bases like triethylamine, which facilitate the introduction of the ethoxymethyl group under controlled conditions.

Key Properties:

  • Molecular Formula : C₉H₁₈O₃
  • Molecular Weight : 174.24 g/mol
  • Functional Groups : Ethoxymethyl group, carboxylic acid

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in various organic reactions, including:

  • Formation of esters and amides
  • Synthesis of biologically active compounds

Biological Applications

This compound is significant in biological research due to its role in studying enzyme mechanisms and its potential as a building block for biologically active compounds. For instance:

  • It has been evaluated for its antibacterial properties against various Gram-positive bacteria .
  • The compound's derivatives have shown potential as cytotoxic agents against cancer cell lines, indicating its relevance in cancer research .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its applications include:

  • Production of pharmaceuticals : As an intermediate in drug synthesis.
  • Development of agrochemicals : Used in formulating pesticides and herbicides.

Case Study 1: Antibacterial Activity

A study evaluated several derivatives of 4-H-pyran, including those related to this compound, for their antibacterial activity. Compounds demonstrated significant inhibition against tested bacteria, with some exhibiting lower IC₅₀ values than traditional antibiotics like ampicillin .

Case Study 2: Antitumor Activity

Research on pyran derivatives has shown that certain compounds can inhibit the proliferation of HCT-116 colorectal cancer cells by targeting specific kinases (e.g., CDK2). This highlights the potential of this compound as a precursor for developing new anticancer agents .

Data Table Summary

Application AreaSpecific UseReference
Organic SynthesisIntermediate for complex organic molecules
Biological ResearchStudy of enzyme mechanisms
Antibacterial AgentsEffective against Gram-positive bacteria
Antitumor ActivityInhibitor of HCT-116 cell proliferation
Industrial ProductionSpecialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The table below highlights structural analogs of 4-ethoxymethyl-tetrahydro-pyran-4-carboxylic acid, focusing on substituents and their impact on molecular properties:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Structural Features
4-Methoxytetrahydropyran-4-carboxylic acid Methoxy C₇H₁₂O₄ 160.168 Methoxy group enhances polarity
Tetrahydropyran-4-carboxylic acid None (parent compound) C₆H₁₀O₃ 130.14 Baseline hydrophilicity and reactivity
4-Methyltetrahydro-2H-pyran-4-carboxylic acid Methyl C₇H₁₂O₃ 144.17 Methyl group increases lipophilicity
Methyl tetrahydro-2H-pyran-4-carboxylate Methyl ester C₇H₁₂O₃ 144.17 Esterification reduces acidity

Key Observations :

  • The ethoxy group in the target compound likely confers greater lipophilicity compared to the methoxy analog (C₇H₁₂O₄ vs. C₇H₁₂O₄ with ethoxy vs. methoxy) .
  • The carboxylic acid group enables hydrogen bonding and salt formation, critical for biological interactions or coordination chemistry .

Physical and Chemical Properties

Data from analogs suggest trends in physical properties:

Compound Name Melting Point (°C) Boiling Point (°C) Solubility
Tetrahydropyran-4-carboxylic acid 87–89 264.5 Soluble in polar solvents
4-Methoxytetrahydropyran-4-carboxylic acid Not reported Not reported Higher polarity than methyl analog
4-Methyltetrahydro-2H-pyran-4-carboxylic acid Not reported Not reported Lower solubility in water

Analysis :

  • The ethoxy substituent may lower the melting point compared to the parent compound due to reduced crystallinity.
  • Ester derivatives (e.g., methyl ester) exhibit reduced acidity and higher volatility .

Biological Activity

4-Ethoxymethyl-tetrahydro-pyran-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its tetrahydropyran ring, which contributes to its unique chemical properties. The ethoxymethyl group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

Biological Activity Overview

1. Antimicrobial Activity:
Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 4H-pyran can inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

2. Antioxidant Properties:
The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated potent free radical scavenging activity, comparable to standard antioxidants such as butylated hydroxytoluene (BHT). The half-maximal inhibitory concentration (IC50) values indicate strong potential for use in formulations aimed at reducing oxidative stress .

3. Cytotoxicity Against Cancer Cells:
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, particularly HCT-116 colorectal cancer cells. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis, with specific IC50 values suggesting effective concentration ranges for therapeutic use .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Interaction with Cellular Targets: The structural features allow the compound to interact with specific receptors or proteins within cells, modulating their activity and potentially leading to therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AntioxidantStrong DPPH scavenging activity
CytotoxicityInduced apoptosis in HCT-116 cells

Case Studies

  • Antimicrobial Efficacy Study:
    A study investigated several tetrahydropyran derivatives, revealing that certain compounds exhibited lower IC50 values than traditional antibiotics like ampicillin against various bacterial strains. This suggests a potential for developing new antimicrobial agents based on the tetrahydropyran scaffold .
  • Cytotoxicity Evaluation:
    Another research effort focused on the cytotoxic effects of tetrahydropyran derivatives on cancer cell lines. The findings indicated that specific derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .

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